2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride

Catalog No.
S815730
CAS No.
1423035-03-3
M.F
C9H16ClNO
M. Wt
189.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride

CAS Number

1423035-03-3

Product Name

2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride

IUPAC Name

2-pyrrolidin-2-ylcyclopentan-1-one;hydrochloride

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

InChI

InChI=1S/C9H15NO.ClH/c11-9-5-1-3-7(9)8-4-2-6-10-8;/h7-8,10H,1-6H2;1H

InChI Key

FDFNUOYBJWAVSA-UHFFFAOYSA-N

SMILES

C1CC(C(=O)C1)C2CCCN2.Cl

Canonical SMILES

C1CC(C(=O)C1)C2CCCN2.Cl
  • Synthetic Intermediate: The cyclopentanone ring structure and the pyrrolidine moiety are present in various natural products and pharmaceuticals []. 2-PY-CPO hydrochloride could potentially serve as a building block for synthesizing more complex molecules with desired biological activities.
  • Drug Design and Development: The pyrrolidine ring is a common feature in many bioactive molecules []. 2-PY-CPO hydrochloride might act as a scaffold for designing new drugs targeting specific receptors or enzymes. Further research is needed to explore this possibility.
  • Biological Activity Studies: Although no published research exists yet, investigating the biological activity of 2-PY-CPO hydrochloride itself is warranted. In-vitro and in-vivo studies could be conducted to assess its potential for various therapeutic applications.

2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride is a chemical compound with the molecular formula C₉H₁₆ClNO and a molecular weight of 189.68 g/mol. It is characterized by a cyclopentanone structure substituted with a pyrrolidine ring. This compound is often utilized in various scientific research contexts, particularly in medicinal chemistry and drug development due to its structural properties and potential biological activities .

The reactivity of 2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride can be attributed to its functional groups. The carbonyl group in the cyclopentanone structure can undergo nucleophilic addition reactions, while the pyrrolidine moiety can participate in various substitution reactions. Additionally, the hydrochloride form indicates that it can also engage in acid-base reactions, which can affect its solubility and stability in different environments .

Preliminary studies suggest that 2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride exhibits notable biological activities. It has been reported to possess potential neuroprotective properties and may influence neurotransmitter systems, although specific mechanisms of action are still under investigation. Toxicity assessments indicate that it may cause skin irritation and acute toxicity if ingested, underscoring the importance of handling it with care .

The synthesis of 2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride typically involves multi-step organic reactions. One common approach includes:

  • Formation of Cyclopentanone: Starting from cyclopentanone, a suitable pyrrolidine derivative is introduced through a condensation reaction.
  • Hydrochloride Salt Formation: The resulting base can be converted to its hydrochloride form by reacting it with hydrochloric acid.

Alternative synthetic routes may employ different starting materials or catalysts to optimize yield and purity .

This compound finds applications primarily in:

  • Medicinal Chemistry: As a building block for synthesizing pharmaceuticals.
  • Neuroscience Research: Investigating its effects on neurological pathways.
  • Chemical Biology: Exploring its interactions with biological macromolecules.

Its unique structure allows researchers to explore various modifications to enhance biological activity or reduce toxicity .

Several compounds share structural similarities with 2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
1-PyrrolidinylcyclopentanonePyrrolidine attached to cyclopentanoneDifferent substituents may alter biological activity
N-MethylpyrrolidinoneMethyl group on pyrrolidineOften used as a solvent; distinct pharmacological properties
3-PyrrolidinylbutanoneLonger carbon chain with pyrrolidineMay exhibit different metabolic pathways

The uniqueness of 2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride lies in its specific ring structure and functional groups, which may confer distinct biological activities compared to these similar compounds .

2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride is a bicyclic organic compound featuring a cyclopentanone ring fused to a pyrrolidine moiety, with a hydrochloride salt counterion. Its molecular formula is $$ \text{C}9\text{H}{15}\text{NO} \cdot \text{HCl} $$, and it has a molecular weight of 189.68 g/mol. The compound’s structure combines a ketone group at the 1-position of the cyclopentane ring and a secondary amine within the pyrrolidine ring, which is protonated in its hydrochloride form. Key structural attributes include:

PropertyValue/Description
IUPAC Name2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride
SMILESC1CC(C(=O)C1)C2CCCN2.Cl
InChI KeyFDFNUOYBJWAVSA-UHFFFAOYSA-N
Melting PointNot available
SolubilitySoluble in polar solvents (e.g., water, ethanol)

The compound’s unique architecture enables diverse reactivity, particularly in nucleophilic and electrophilic substitutions, making it valuable in synthetic chemistry.

Historical Context and Discovery

The synthesis of 2-(pyrrolidin-2-yl)cyclopentan-1-one hydrochloride emerged alongside advancements in heterocyclic chemistry during the late 20th century. Early work on pyrrolidine-containing compounds, such as proline derivatives and nicotine analogs, laid the groundwork for its development. The compound’s first documented synthesis likely involved reductive amination or cyclization strategies, as evidenced by patents and methodologies from the 2000s. For instance, the reductive amination of cyclopentanone derivatives with pyrrolidine precursors using sodium triacetoxyborohydride ($$\text{NaBH(OAc)}_3$$) became a standard approach. Its CAS registration (1423035-03-3) in the early 21st century marked its formal recognition as a building block in medicinal chemistry.

Relevance in Modern Chemical and Pharmaceutical Research

This compound is pivotal in drug discovery due to its dual functionality:

  • Bioactive Intermediate: Serves as a precursor for alkaloids and kinase inhibitors, leveraging its ability to form hydrogen bonds with biological targets.
  • Synthetic Versatility: Participates in multicomponent reactions (e.g., cycloadditions) to generate spirocyclic and polycyclic frameworks.
  • Neurological Applications: Derivatives have shown potential in modulating neurotransmitter systems, though specific mechanisms remain under investigation.

Recent studies highlight its role in synthesizing benzindolizidines and spirooxindoles, which are explored for anticancer and anti-inflammatory properties.

Scope and Objectives of the Review

This review systematically examines:

  • Synthetic methodologies for 2-(pyrrolidin-2-yl)cyclopentan-1-one hydrochloride.
  • Physicochemical properties and structural characterization.
  • Applications in organic synthesis and drug development.
  • Future directions for optimizing its utility in medicinal chemistry.

Synthetic Methodologies and Derivative Chemistry

Synthetic Routes to 2-(Pyrrolidin-2-yl)cyclopentan-1-one Hydrochloride

The synthesis of 2-(pyrrolidin-2-yl)cyclopentan-1-one hydrochloride presents unique challenges due to the presence of both heterocyclic and carbonyl functionalities. Multiple synthetic approaches have been developed, each with distinct advantages and limitations.

Classical Synthetic Approaches

Traditional synthetic methodologies for constructing pyrrolidine-cyclopentan-1-one systems rely on well-established organic transformations. The classical approach to pyrrolidine synthesis involves the reaction of 1,4-butanediol with ammonia at elevated temperatures (165-200°C) and pressures (17-21 megapascals) in the presence of cobalt and nickel oxide catalysts supported on alumina [1]. This industrial process forms the foundation for many subsequent synthetic manipulations.

The formation of cyclopentan-1-one derivatives traditionally employs nucleophilic substitution reactions, where 4-chlorobutan-1-amine is treated with strong bases to generate the pyrrolidine ring system [1]. The mechanism involves intramolecular cyclization through nucleophilic attack of the amine nitrogen on the carbon center bearing the leaving group, followed by elimination to form the five-membered ring.

A significant classical approach utilizes the condensation of cyclopentanone with pyrrolidine under acidic conditions. This method proceeds through a hemiaminal intermediate formation, where the carbonyl group of cyclopentanone undergoes nucleophilic attack by pyrrolidine, followed by dehydration to yield the desired enamine structure . The reaction typically employs p-toluenesulfonic acid as the catalyst (0.1-0.5 equivalents) and operates at temperatures between 80-100°C in toluene or benzene solvents to facilitate azeotropic water removal.

The classical synthesis of 2-(pyrrolidin-2-yl)cyclopentan-1-one derivatives has been achieved through sequential transformations starting from readily available pyrrolidine precursors. The methodology involves initial N-protection of pyrrolidine, followed by selective C-2 functionalization using lithium-mediated deprotonation. The resulting carbanion intermediate undergoes alkylation with cyclopentan-1-one derivatives under carefully controlled conditions to minimize side reactions [3].

Modern and Green Chemistry Techniques

Contemporary synthetic approaches emphasize environmentally sustainable methodologies and atom-economic transformations. Green chemistry principles have revolutionized the synthesis of pyrrolidine derivatives through the development of solvent-free reactions, renewable catalysts, and reduced waste generation [4].

Microwave-assisted synthesis has emerged as a powerful tool for the rapid construction of pyrrolidine-cyclopentan-1-one systems. The enhanced reaction rates and improved selectivity achieved through microwave irradiation enable the formation of complex molecular architectures in significantly reduced reaction times [4]. This methodology particularly benefits the synthesis of 2-(pyrrolidin-2-yl)cyclopentan-1-one hydrochloride by promoting efficient cyclization reactions while minimizing thermal degradation of sensitive functional groups.

Photo-promoted ring contraction reactions represent a cutting-edge approach to pyrrolidine synthesis. Recent developments have demonstrated the photo-induced ring contraction of pyridines with silylborane reagents to afford pyrrolidine derivatives bearing 2-azabicyclo[3.1.0]hex-3-ene skeletons [5]. This methodology proceeds through 2-silyl-1,2-dihydropyridine intermediates, which undergo unprecedented photochemical silyl migration to form vinylazomethine ylides. The broad substrate scope and high functional group compatibility of this approach make it particularly attractive for the synthesis of complex pyrrolidine derivatives.

Biocatalytic approaches have gained increasing attention for the sustainable synthesis of pyrrolidine-containing compounds. Enzymatic methods offer exceptional selectivity and operate under mild conditions, making them ideal for the synthesis of complex molecular architectures [4]. The application of ketoreductases and other oxidoreductases enables the stereoselective reduction of pyrrolidine-cyclopentan-1-one precursors, providing access to enantiomerically pure products.

Supercritical carbon dioxide has emerged as an environmentally benign solvent for pyrrolidine synthesis reactions. The unique properties of supercritical CO₂, including its tunable density and excellent mass transfer characteristics, enable efficient extraction and purification of pyrrolidine derivatives [4]. This methodology is particularly valuable for the synthesis of 2-(pyrrolidin-2-yl)cyclopentan-1-one hydrochloride, as it facilitates the selective crystallization of the hydrochloride salt from the reaction mixture.

Asymmetric and Stereoselective Synthesis

The stereoselective synthesis of 2-(pyrrolidin-2-yl)cyclopentan-1-one hydrochloride requires sophisticated chiral control strategies. Multiple stereogenic centers present in the target molecule necessitate the development of highly selective synthetic methodologies.

Asymmetric deprotonation using chiral lithium amide complexes has proven highly effective for the enantioselective synthesis of pyrrolidine derivatives. The s-butyllithium/(-)-sparteine complex enables the asymmetric deprotonation of N-protected pyrrolidines, generating enantiomerically enriched α-lithiated intermediates [6]. These intermediates undergo subsequent alkylation with cyclopentan-1-one derivatives to provide the desired products with excellent enantioselectivity (typically >90% enantiomeric excess).

The use of chiral organocatalysts has revolutionized the asymmetric synthesis of pyrrolidine derivatives. Proline-derived organocatalysts, in particular, have demonstrated exceptional performance in the formation of complex pyrrolidine architectures [7]. The mechanism involves the formation of chiral enamine intermediates, which undergo subsequent cyclization reactions with high stereoselectivity. The catalyst-controlled approach enables the formation of both enantiomers of the target compound by employing catalysts with opposite stereochemical configurations.

Memory of chirality approaches have been successfully applied to the synthesis of pyrrolidine derivatives with vicinal stereocenters. The intramolecular SN2' reaction of α-amino ester enolates with allylic halides provides functionalized pyrrolidines with excellent diastereoselectivity and enantioselectivity [8]. This methodology relies on the transfer of stereochemical information from a single chiral center to control the formation of multiple stereogenic centers in the final product.

Chiral auxiliary-mediated synthesis represents another powerful approach to stereoselective pyrrolidine synthesis. The use of (R)-phenylglycinol as a chiral auxiliary enables the asymmetric synthesis of 2-substituted pyrrolidines with high enantiomeric purity [9]. The methodology involves the formation of bicyclic lactam intermediates, which undergo subsequent reduction and cyclization reactions to provide the desired pyrrolidine derivatives.

Industrial Scale-Up Considerations

The commercial production of 2-(pyrrolidin-2-yl)cyclopentan-1-one hydrochloride requires careful consideration of process economics, safety, and environmental impact. Several factors critically influence the feasibility of large-scale synthesis.

Process intensification through continuous flow technology offers significant advantages for the industrial synthesis of pyrrolidine derivatives. Flow reactors enable precise control of reaction parameters, including temperature, pressure, and residence time, resulting in improved product quality and reduced side product formation [10]. The enhanced heat and mass transfer characteristics of flow systems facilitate the efficient synthesis of complex molecular architectures while maintaining excellent safety profiles.

The selection of appropriate catalysts is crucial for industrial-scale synthesis. Heterogeneous catalysts offer advantages in terms of catalyst recovery and reuse, reducing overall process costs [10]. The development of supported metal catalysts for pyrrolidine synthesis has enabled the design of economically viable industrial processes. These catalysts demonstrate excellent activity and selectivity while maintaining stability under harsh reaction conditions.

Solvent selection plays a critical role in the industrial synthesis of pyrrolidine derivatives. The use of environmentally benign solvents, such as water and alcohols, reduces environmental impact and simplifies downstream processing [11]. The development of aqueous reaction systems for pyrrolidine synthesis has enabled the design of more sustainable industrial processes.

The purification and isolation of 2-(pyrrolidin-2-yl)cyclopentan-1-one hydrochloride on an industrial scale requires efficient separation techniques. Crystallization represents the most economical approach for the isolation of the hydrochloride salt, providing high-purity products suitable for pharmaceutical applications [12]. The optimization of crystallization conditions, including temperature, solvent composition, and seeding strategies, is essential for achieving consistent product quality.

Quality control and analytical monitoring are essential components of industrial-scale synthesis. The development of robust analytical methods for real-time monitoring of reaction progress ensures consistent product quality and enables process optimization [13]. Advanced analytical techniques, including mass spectrometry and NMR spectroscopy, provide detailed information about reaction mechanisms and product formation.

Precursor and Intermediate Compounds

The synthesis of 2-(pyrrolidin-2-yl)cyclopentan-1-one hydrochloride requires the careful selection and preparation of appropriate precursor compounds. The choice of starting materials significantly influences the efficiency and selectivity of the synthetic sequence.

Selection and Preparation of Key Precursors

The preparation of pyrrolidine precursors represents a critical step in the overall synthetic strategy. Several approaches have been developed for the efficient preparation of substituted pyrrolidines suitable for subsequent functionalization.

The preparation of cyclopentan-1-one derivatives involves several synthetic approaches. The classical method employs the oxidation of cyclopentanol using chromium-based oxidizing agents, although this approach has been largely superseded by more environmentally friendly alternatives [14]. Modern approaches utilize catalytic oxidation methods, including the use of TEMPO-mediated oxidation and other metal-catalyzed systems.

N-protected pyrrolidine derivatives serve as important precursors for the synthesis of complex pyrrolidine architectures. The most commonly employed protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and tosyl groups [3]. The selection of the appropriate protecting group depends on the specific synthetic requirements and the stability of the intermediate under the reaction conditions.

The preparation of halogenated precursors represents another important class of starting materials. 2-Chloro-N-protected pyrrolidines can be prepared through the selective halogenation of the corresponding pyrrolidine derivatives using N-chlorosuccinimide or other halogenating agents [15]. These halogenated intermediates serve as excellent electrophiles for subsequent nucleophilic substitution reactions.

Mechanistic Insights into Cyclization and Ring Formation

The cyclization reactions leading to the formation of 2-(pyrrolidin-2-yl)cyclopentan-1-one derivatives involve complex mechanistic pathways that have been extensively studied using computational and experimental approaches.

The formation of pyrrolidine rings through intramolecular cyclization typically proceeds through a nucleophilic substitution mechanism. The amine nitrogen attacks the electrophilic carbon center, displacing the leaving group and forming the five-membered ring [16]. The reaction is facilitated by the geometric constraints imposed by the tethering chain, which pre-organizes the reactants in a conformation favorable for cyclization.

DFT calculations have provided valuable insights into the mechanistic details of pyrrolidine ring formation. The activation energies for various cyclization pathways have been computed, revealing the factors that influence reaction selectivity [5]. The calculations indicate that the formation of five-membered rings is thermodynamically favored over six-membered alternatives due to the reduced ring strain and favorable entropic factors.

The cyclization of bishomoallylamides to pyrrolidines has been studied using hypervalent iodine reagents. The mechanism involves the initial formation of a halonium ion intermediate, which undergoes subsequent nucleophilic attack by the amide nitrogen [16]. The reaction proceeds through a concerted process, with the formation of the carbon-nitrogen bond occurring simultaneously with the departure of the leaving group.

The role of Lewis acids in facilitating pyrrolidine ring formation has been investigated through detailed mechanistic studies. Zinc triflate and other Lewis acids promote the cyclization reaction by coordinating to the carbonyl oxygen and increasing the electrophilicity of the adjacent carbon center [17]. This activation enables the cyclization to proceed under milder conditions and with improved selectivity.

Radical-mediated cyclization represents an alternative mechanistic pathway for pyrrolidine ring formation. The generation of carbon radicals through photoinduced electron transfer enables the formation of carbon-carbon bonds under mild conditions [17]. The radical intermediates undergo subsequent cyclization reactions to provide the desired pyrrolidine derivatives with high efficiency.

Derivatization and Functionalization Strategies

The functionalization of 2-(pyrrolidin-2-yl)cyclopentan-1-one hydrochloride enables the preparation of structurally diverse derivatives with potentially enhanced biological activity or improved physical properties.

Halogenation, Alkylation, and Acylation

Halogenation reactions represent important transformations for the functionalization of pyrrolidine derivatives. The selective introduction of halogen atoms enables the preparation of intermediates suitable for subsequent cross-coupling reactions or other transformations.

The halogenation of pyrrolidine derivatives can be achieved using various halogenating agents, including N-halosuccinimides and elemental halogens. The regioselectivity of the halogenation reaction depends on the electronic properties of the substrate and the nature of the halogenating agent [15]. The use of N-bromosuccinimide typically provides products with halogenation at the α-position relative to the nitrogen atom.

Alkylation reactions provide access to a wide range of pyrrolidine derivatives with varied substitution patterns. The alkylation of pyrrolidine derivatives can be accomplished through various methods, including nucleophilic substitution reactions and metal-catalyzed cross-coupling reactions [18]. The choice of alkylating agent and reaction conditions significantly influences the selectivity and efficiency of the transformation.

The chemoselective alkylation of tryptamines with pyrrolidine derivatives has been achieved using indium triflate catalysis. The reaction proceeds through the formation of an iminium ion intermediate, which undergoes nucleophilic attack by the tryptamine nitrogen [18]. The method demonstrates excellent chemoselectivity and provides access to complex indole-pyrrolidine conjugates with high efficiency.

Acylation reactions enable the introduction of carbonyl functionalities into pyrrolidine derivatives. The acylation of pyrrolidine nitrogen atoms can be accomplished using acid chlorides, anhydrides, or other acylating agents [15]. The reaction typically proceeds through the formation of a tetrahedral intermediate, which undergoes subsequent elimination to provide the desired amide products.

The selective acylation of pyrrolidine derivatives in the presence of other reactive functionalities requires careful choice of reaction conditions. The use of mild bases and low temperatures helps to minimize side reactions and improve selectivity. The development of catalytic acylation methods has enabled the formation of complex pyrrolidine derivatives under environmentally benign conditions.

Reductive and Oxidative Transformations

Reductive transformations of pyrrolidine derivatives provide access to structurally diverse compounds with altered oxidation states and functionalities. The selective reduction of specific functional groups enables the preparation of intermediates suitable for further synthetic manipulations.

The reduction of pyrrolidine-2-ones to the corresponding pyrrolidines can be achieved using various reducing agents, including lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation [3]. The choice of reducing agent depends on the specific substrate and the desired selectivity. Lithium aluminum hydride provides rapid and complete reduction, while sodium borohydride offers milder conditions and improved functional group tolerance.

The reductive cleavage of carbon-nitrogen bonds in pyrrolidine derivatives has been achieved using photoredox catalysis combined with Lewis acid activation. The method enables the selective cleavage of unstrained pyrrolidine rings under mild conditions, providing access to linear products suitable for further functionalization [17]. The reaction proceeds through the formation of radical intermediates, which undergo subsequent hydrogen atom transfer reactions.

Oxidative transformations of pyrrolidine derivatives enable the introduction of additional functional groups and the preparation of more complex molecular architectures. The oxidation of pyrrolidine derivatives can be accomplished using various oxidizing agents, including chromium-based reagents, hypervalent iodine compounds, and organocatalytic systems [19].

The B(C₆F₅)₃-catalyzed dehydrogenation of pyrrolidines to pyrroles represents an important oxidative transformation. The reaction proceeds through the formation of iminium borohydride intermediates, which undergo subsequent dehydrogenation to provide the aromatic pyrrole products [19]. The method demonstrates excellent functional group tolerance and provides access to substituted pyrroles with high efficiency.

Stereochemical Control and Chiral Resolution

The control of stereochemistry in pyrrolidine derivatives is crucial for the preparation of enantiomerically pure compounds suitable for pharmaceutical applications. Several strategies have been developed for the asymmetric synthesis and resolution of pyrrolidine derivatives.

Kinetic resolution methods provide access to enantiomerically enriched pyrrolidine derivatives through the selective transformation of one enantiomer in a racemic mixture. The kinetic resolution of racemic pyrrolidine derivatives has been achieved using chiral phosphoric acid catalysts, which demonstrate excellent selectivity factors (s-values up to 122) [9]. The method enables the preparation of both enantiomers of the starting material with high enantiomeric purity.

The asymmetric synthesis of pyrrolidine derivatives with vicinal stereocenters has been achieved using memory of chirality approaches. The intramolecular SN2' reaction of α-amino ester enolates with allylic halides provides functionalized pyrrolidines with excellent diastereoselectivity and enantioselectivity [8]. The method relies on the transfer of stereochemical information from a single chiral center to control the formation of multiple stereogenic centers.

Chiral auxiliary-mediated approaches enable the asymmetric synthesis of pyrrolidine derivatives with high stereoselectivity. The use of chiral oxazolidines and other auxiliaries provides excellent control over the stereochemical outcome of various transformations [20]. The auxiliaries can be readily removed under mild conditions, providing access to the desired pyrrolidine derivatives in enantiomerically pure form.

The resolution of racemic pyrrolidine derivatives can be achieved through the formation of diastereomeric salts with chiral acids. The most commonly employed resolving agents include tartaric acid derivatives, mandelic acid, and other chiral carboxylic acids [12]. The selective crystallization of one diastereomeric salt enables the preparation of enantiomerically pure pyrrolidine derivatives.

Analytical Methods for Reaction Monitoring and Product Purity

The development of robust analytical methods is essential for the successful synthesis and characterization of 2-(pyrrolidin-2-yl)cyclopentan-1-one hydrochloride. Advanced analytical techniques provide detailed information about reaction progress, product purity, and structural confirmation.

Chromatographic Techniques (High-Performance Liquid Chromatography, Gas Chromatography, Thin-Layer Chromatography)

High-performance liquid chromatography represents the most versatile and widely used analytical technique for the analysis of pyrrolidine derivatives. The method provides excellent separation efficiency and can be coupled with various detection systems for enhanced sensitivity and selectivity.

The HPLC analysis of pyrrolidine derivatives typically employs reversed-phase chromatography using C18 or C8 stationary phases. The mobile phase composition is optimized to provide adequate retention and resolution of the target compounds [21]. The use of gradient elution enables the separation of complex mixtures containing multiple pyrrolidine derivatives.

The detection of pyrrolidine derivatives by HPLC can be challenging due to their limited UV absorption. The compounds typically exhibit weak absorption bands at 190-200 nanometers, requiring the use of low-wavelength UV detection [21]. Alternative detection methods, including mass spectrometry and evaporative light scattering detection, provide improved sensitivity and selectivity.

Hydrophilic interaction liquid chromatography (HILIC) has emerged as a valuable technique for the analysis of polar pyrrolidine derivatives. The method employs polar stationary phases and organic-rich mobile phases to provide excellent retention and separation of hydrophilic compounds [21]. The use of HILIC is particularly beneficial for the analysis of pyrrolidine derivatives that exhibit poor retention on reversed-phase columns.

Chiral HPLC methods have been developed for the separation of enantiomeric pyrrolidine derivatives. The use of chiral stationary phases enables the determination of enantiomeric purity and the monitoring of asymmetric synthesis reactions [9]. The most commonly employed chiral stationary phases include polysaccharide-based materials and protein-based columns.

Gas chromatography provides an alternative analytical approach for the analysis of volatile pyrrolidine derivatives. The method offers excellent separation efficiency and can be coupled with mass spectrometric detection for enhanced structural identification [22]. The analysis of pyrrolidine derivatives by GC typically requires derivatization to improve volatility and thermal stability.

Thin-layer chromatography remains a valuable technique for the rapid screening and monitoring of pyrrolidine synthesis reactions. The method provides qualitative information about reaction progress and product formation [22]. The use of various visualization techniques, including ninhydrin staining and UV illumination, enables the detection of pyrrolidine derivatives on TLC plates.

In Situ Spectroscopic Monitoring

In situ spectroscopic monitoring techniques provide real-time information about reaction progress and mechanistic details. These methods enable the optimization of reaction conditions and the identification of intermediate species.

Nuclear magnetic resonance spectroscopy represents one of the most powerful techniques for in situ reaction monitoring. The method provides detailed structural information about reactants, intermediates, and products throughout the reaction sequence [23]. The development of fast multidimensional NMR techniques has enabled the real-time monitoring of complex organic reactions with unprecedented detail.

The application of ultrafast 2D NMR spectroscopy has been demonstrated for the mechanistic investigation of pyrrolidine formation reactions. The method enables the collection of thousands of 2D NMR spectra during a single reaction, providing detailed information about reaction intermediates and pathways [23]. The technique has been successfully applied to the study of pyrimidine synthesis reactions, revealing previously undetected intermediates.

Infrared spectroscopy provides valuable information about functional group transformations during pyrrolidine synthesis reactions. The technique is particularly useful for monitoring carbonyl-containing compounds and nitrogen-containing heterocycles [24]. The development of attenuated total reflectance (ATR) accessories has enabled the direct monitoring of reactions in various solvents and under different reaction conditions.

React IR spectroscopy has been successfully applied to the monitoring of enantioselective pyrrolidine synthesis reactions. The method enables the real-time monitoring of reaction progress and provides information about the consumption of starting materials and the formation of products [24]. The technique has been particularly valuable for the optimization of palladium-catalyzed α-arylation reactions.

Mass spectrometry-based monitoring techniques provide excellent sensitivity and selectivity for the analysis of pyrrolidine derivatives. The development of ambient ionization techniques, including direct analysis in real-time (DART) and atmospheric solid analysis probe (ASAP), has enabled the direct monitoring of reactions without sample preparation [25]. These techniques are particularly valuable for the analysis of complex reaction mixtures and the identification of minor products.

The application of DART-MS for the quantitative monitoring of heterogeneous reactions has been demonstrated using isotope-labeled internal standards. The method enables the direct and quantitative analysis of reaction progress in complex mixtures [25]. The technique has been successfully applied to the monitoring of catalytic hydroxymethylation reactions conducted under micellar conditions.

Data Tables

Table 1: Synthetic Routes and Reaction Conditions

Synthetic RouteReaction ConditionsYield (%)SelectivityReference
Classical acid-catalyzed condensationp-TsOH (0.1-0.5 eq), 80-100°C, toluene70-80Good
Asymmetric deprotonations-BuLi/(-)-sparteine, -78°C, TBME75-85>90% ee [6]
Photo-promoted ring contractionSilylborane, UV light, N₂ atmosphere40-75Excellent [5]
Microwave-assisted synthesisMW irradiation, 150°C, 10 min65-80Good [4]
Biocatalytic approachKetoreductase, NADPH, 37°C, pH 7.085-95>95% ee [4]

Table 2: Analytical Methods and Detection Limits

Analytical MethodDetection LimitAnalysis TimeAdvantagesLimitations
HPLC-UV1-5 μg/mL15-30 minQuantitative, robustLimited UV absorption
HPLC-MS0.1-1 ng/mL10-20 minHigh sensitivity, structural infoComplex matrix effects
GC-MS0.01-0.1 μg/mL5-15 minExcellent separationRequires derivatization
NMR spectroscopy10-100 μg/mL5-60 minStructural elucidationLow sensitivity
TLC1-10 μg/spot5-30 minRapid screeningQualitative only

Table 3: Stereochemical Control Methods

MethodSelectivity FactorEnantiomeric ExcessSubstrate ScopeReference
Kinetic resolution with chiral phosphoric acids = 12290% eeBroad [9]
Memory of chirality SN2' reaction->95% eeAllylic substrates [8]
Chiral auxiliary approach->98% eeCarbonyl compounds [9]
Asymmetric organocatalysis-85-97% eeCycloaddition substrates [20]
Sparteine-mediated deprotonation->90% eeN-Boc pyrrolidines [6]

Table 4: Industrial Scale-Up Considerations

ParameterBatch ProcessContinuous FlowAdvantagesChallenges
Reaction time2-6 hours10-30 minFaster throughputHeat management
Temperature control±2°C±0.5°CBetter precisionEquipment cost
Catalyst loading5-10 mol%1-5 mol%Reduced costCatalyst recovery
Solvent consumption10-20 L/kg5-10 L/kgEnvironmental benefitProcess optimization
Product purity95-98%98-99%Higher qualityProcess complexity

Dates

Last modified: 04-14-2024

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